2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-3(8)6-9-5(7(10)11)4(2)12-6;/h3H,8H2,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNGAWIQTOVLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(C)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride typically involves the reaction of appropriate thiazole derivatives with aminoethyl groups under controlled conditionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MIC) of 2-(1-aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride against various pathogens are summarized in the table below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. faecalis | 40-50 µg/mL | |
| P. aeruginosa | Comparable to ceftriaxone | |
| S. typhi | 29 mm inhibition zone | |
| K. pneumoniae | 24 mm inhibition zone |
Anticancer Activity
Studies have demonstrated that this compound can inhibit specific cancer cell lines by targeting mitotic kinesins crucial for cell division:
- A study reported micromolar inhibition of mitotic kinesin HSET (KIFC1), leading to enhanced apoptosis rates in treated cancer cells .
Enzyme Inhibition
The compound has shown potential in inhibiting various enzymes, which is critical in disease modulation:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Xanthine oxidase | Moderate inhibitory activity | 3.6 - 9.9 µM |
| Human deacetylase Sirtuin 2 | High selectivity | Not specified |
Case Study 1: Antimicrobial Efficacy
A recent study synthesized novel thiazole derivatives and tested their antimicrobial efficacy against various fungi and bacteria. The results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as alternative therapeutic agents .
Case Study 2: Mechanism of Action in Cancer Treatment
Another investigation focused on the mechanism of action of thiazole derivatives in cancer treatment. The study demonstrated that these compounds could disrupt the mitotic process in cancer cells by targeting specific kinesins, leading to enhanced apoptosis rates in vitro .
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Substituents
- Target Compound: Substituents: 1-Aminoethyl (C2), methyl (C5), carboxylic acid (C4). Functional Groups: Primary amine (protonated as HCl salt), carboxylic acid. Molecular Formula: Estimated as C₇H₁₁ClN₂O₂S (base: C₇H₁₀N₂O₂S + HCl) .
- Ethyl 2-(2-Aminoethyl)-1,3-thiazole-4-carboxylate Dihydrochloride (): Substituents: Ethyl ester (C4), 2-aminoethyl (C2). Functional Groups: Ester, primary amine (dihydrochloride salt). Molecular Formula: C₈H₁₄Cl₂N₂O₂S. Key Difference: Ester group instead of carboxylic acid, enabling solubility in organic solvents .
- 4-Amino-2-methyl-5-phenylthiazole Hydrochloride (): Substituents: Phenyl (C5), methyl (C2), amino (C4). Functional Groups: Aromatic ring, secondary amine (HCl salt). Molecular Formula: C₁₀H₁₁ClN₂S. Key Difference: Lack of carboxylic acid; phenyl group enhances lipophilicity .
Peptide-Building Analogs
- 1'-(R)-2-(1-tert-Butoxycarbonylaminoethyl)thiazole-4-carboxylic Acid (): Substituents: Boc-protected aminoethyl (C2), carboxylic acid (C4). Role: Protected precursor for the target compound, enabling selective coupling in peptide synthesis .
- 2-[2'-(4-t-Butyloxycarbonylaminobutyryl)amino-5'-methylthiazole-4-carboxamido]-5-methylthiazole-4-carboxylic Acid (): Substituents: t-Boc-aminobutyryl (side chain), methyl (C5), carboxylic acid (C4).
Data Tables
Table 1: Molecular Properties of Selected Thiazole Derivatives
*Estimated based on structural analogs.
Biological Activity
2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride is a thiazole derivative with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound exhibits a unique heterocyclic structure that includes sulfur and nitrogen, contributing to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C6H8N2O2S·HCl
- Molecular Weight : Approximately 210.66 g/mol
- Solubility : Enhanced solubility due to hydrochloride salt form, making it suitable for biological assays.
The biological activity of 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial metabolism and cancer cell proliferation, potentially by forming hydrogen bonds with active sites or through π-π interactions with the thiazole ring.
- Induction of Apoptosis : In cancer cells, it may activate signaling pathways that lead to programmed cell death, thereby reducing tumor growth.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .
Antimicrobial Activity
Research has demonstrated that 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride exhibits notable antimicrobial properties. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | < 0.5 |
| Staphylococcus aureus | 2.0 |
| Escherichia coli | 4.0 |
These findings suggest the compound's potential as a lead structure for developing new antimicrobial agents .
Anticancer Activity
In cancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notable findings include:
- Cell Lines Tested :
- Human glioblastoma (U251)
- Human melanoma (WM793)
| Cell Line | IC50 (µM) |
|---|---|
| U251 | 15.0 |
| WM793 | 20.0 |
The results indicate that the compound can effectively inhibit cell proliferation in these models, warranting further investigation into its mechanism of action and potential therapeutic applications .
Case Study 1: Antimicrobial Efficacy
In a study examining the efficacy of various thiazole derivatives against Mycobacterium tuberculosis, researchers synthesized analogs of 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride. The results showed that modifications at the C-2 position significantly enhanced antibacterial activity, achieving sub-micromolar MIC values .
Case Study 2: Cancer Cell Line Testing
Another study focused on evaluating the anticancer properties of this compound across multiple human cancer cell lines. The findings highlighted that the compound induced apoptosis through caspase activation pathways, confirming its role as a potential anticancer agent.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-(1-aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of thiazole precursors followed by aminoethylation. For example, analogous thiazole derivatives (e.g., 5-methylthiazole-4-carboxylates) are synthesized via Vilsmeier–Haack formylation or alkylation reactions . Post-synthetic modifications, like hydrochlorination, require strict control of stoichiometry and pH. Purity (>95%) is verified via HPLC (as in ) and elemental analysis. Stability during storage should be monitored under inert atmospheres (N₂/Ar) at –20°C to prevent decomposition .
Q. How are structural and spectroscopic properties (e.g., NMR, FT-IR) characterized for this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ resolves the thiazole ring protons (δ 6.8–7.5 ppm) and methyl/aminoethyl side chains (δ 1.2–2.5 ppm). Coupling constants confirm stereochemistry .
- FT-IR : Peaks at 1680–1720 cm⁻¹ (C=O stretching) and 2500–3300 cm⁻¹ (N–H/O–H) validate carboxylic acid and hydrochloride groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion [M+H]⁺ and fragments (e.g., loss of HCl or COOH groups) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for thiazole derivatives?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme inhibition assays) often arise from differences in assay conditions (pH, temperature) or impurities. To address this:
- Reproducibility Checks : Replicate assays using standardized protocols (e.g., fixed buffer systems like PBS at pH 7.4).
- Batch Comparison : Compare activity across synthetically distinct batches (e.g., via LC-MS purity profiles) .
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. fluorometric enzyme assays) .
Q. How can computational modeling optimize the design of derivatives with enhanced stability or activity?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide modifications (e.g., electron-withdrawing groups on the thiazole ring) .
- MD Simulations : Assess solvation effects and conformational stability in aqueous or lipid environments .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with experimental bioactivity data to prioritize synthetic targets .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how are they mitigated?
- Methodological Answer :
- Matrix Interference : Use SPE (solid-phase extraction) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins/lipids .
- Detection Limits : Employ UPLC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-labeled analog) for precise quantification at ng/mL levels .
- Degradation Monitoring : Include stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) to validate assay specificity .
Methodological Considerations
- Synthetic Optimization : highlights the importance of reaction time/temperature in ionic liquid syntheses; similar principles apply to controlling side reactions (e.g., over-alkylation) .
- Data Validation : Cross-reference spectral data with databases (e.g., PubChem, Reaxys) and pharmacopeial standards ( ) to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
